molecular formula C8H7NO B13010472 3-Ethynyl-1-methylpyridin-2(1H)-one

3-Ethynyl-1-methylpyridin-2(1H)-one

Cat. No.: B13010472
M. Wt: 133.15 g/mol
InChI Key: RONRZTHFOPDXIJ-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a methyl group at the 1-position and an ethynyl (sp-hybridized carbon) substituent at the 3-position. This scaffold is notable for its planar aromatic ring system and the electron-withdrawing lactam moiety, which influences its reactivity and biological interactions. The ethynyl group introduces unique steric and electronic properties, distinguishing it from other substituents like phenyl or halogenated groups commonly seen in analogs.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-ethynyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H7NO/c1-3-7-5-4-6-9(2)8(7)10/h1,4-6H,2H3

InChI Key

RONRZTHFOPDXIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly impacts solubility, stability, and intermolecular interactions. Key comparisons include:

Compound Name Substituent at Position 3 Key Physical Properties Synthesis Method
3-Ethynyl-1-methylpyridin-2(1H)-one Ethynyl Likely lower solubility due to linear geometry Hypothetical: Sonogashira coupling or alkyne addition
3-([1,1′-Biphenyl]-4-yl) derivative (Compound 73) Biphenyl-4-yl Solid, m.p. 180–182°C; moderate solubility in DMSO Suzuki-Miyaura cross-coupling
3-(3-Chlorophenyl) derivative (Compound 74) 3-Chlorophenyl Powder form; IR peaks at 1650 cm⁻¹ (C=O stretch) Boronic acid coupling
3-Phenyl derivatives (Table 3, ) Phenyl Variable melting points; optimized for eIF4A3 inhibition Parallel synthesis


Analysis :

  • Chlorophenyl and biphenyl substituents improve lipophilicity, favoring membrane permeability but risking metabolic instability .

Analysis :

  • Ethynyl groups may confer electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins—a mechanism absent in phenyl or halogenated analogs.
  • Piperazine-carbonyl derivatives () demonstrate the importance of hydrogen-bond acceptors at the 5-position for eIF4A3 inhibition, a feature absent in the ethynyl derivative.

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